molecular formula C16H21F3N2O2 B6333036 Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate CAS No. 1121599-88-9

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B6333036
CAS No.: 1121599-88-9
M. Wt: 330.34 g/mol
InChI Key: GRQRXGCTQLELCY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21F3N2O2 . It belongs to the class of piperazine derivatives, which are prominent structural motifs in medicinal chemistry due to their versatile pharmacological properties. A closely related compound, 3-trifluoromethylphenylpiperazine (TFMPP), is well-studied and functions as a serotonin-mimicking agent. TFMPP is known to block serotonin reuptake, enhance serotonin release, and act as a non-selective agonist at serotonin receptors (5-HT1 and 5-HT2) . This suggests that this class of compounds has significant research value in neuroscience. Furthermore, recent scientific literature highlights the importance of the trifluoromethyl (CF3) group in drug discovery. Studies on piperazine-1,2,3-triazole hybrids have shown that incorporating a lipophilic and electron-withdrawing trifluoromethyl group can enhance the cytotoxicity and biological activity of these molecules against cancer cell lines, indicating potential applications in oncology research . As a tert-butyl carbamate (Boc)-protected piperazine, this compound is primarily used as a synthetic intermediate and building block in organic synthesis and pharmaceutical development . The Boc group enhances the molecule's stability and solubility and can be readily removed under mild acidic conditions to unveil the free piperazine, enabling further derivatization. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQRXGCTQLELCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :

    • Aryl halide : 1-Bromo-3-(trifluoromethyl)benzene

    • Amine : tert-Butyl piperazine-1-carboxylate

    • Catalyst : Palladium(II) acetate (Pd(OAc)₂)

    • Ligand : Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Base : Cesium carbonate (Cs₂CO₃)

    • Solvent : Toluene

  • Conditions :

    • Reaction temperature: 110°C

    • Reaction time: 24 hours

    • Atmosphere: Nitrogen

  • Workup :

    • The crude product is purified via column chromatography using a gradient of petroleum ether and ethyl acetate (7:3 → 1:1).

Data Table: Optimization Parameters

ParameterValue/DetailYield (%)Reference
Catalyst Loading2 mol% Pd(OAc)₂78
Ligand Ratio4 mol% Xantphos-
Solvent ScreeningToluene > Dioxane > DMF78 vs. 65
Temperature Variation110°C (optimal) vs. 80°C78 vs. 52

Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the aryl bromide, followed by coordination of the piperazine amine. Reductive elimination yields the coupled product. The electron-withdrawing trifluoromethyl group slightly deactivates the aryl ring, necessitating elevated temperatures for efficient coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is viable when the aryl halide is activated toward displacement by electron-withdrawing groups. While the trifluoromethyl group is meta-directing and deactivating, the presence of additional activating groups (e.g., nitro) can enable this pathway.

Reaction Protocol

  • Reactants :

    • Aryl halide : 3-Nitro-5-(trifluoromethyl)phenyl bromide

    • Amine : tert-Butyl piperazine-1-carboxylate

    • Base : Potassium tert-butoxide (t-BuOK)

    • Solvent : Dimethyl sulfoxide (DMSO)

  • Conditions :

    • Reaction temperature: 120°C

    • Reaction time: 48 hours

  • Post-Reaction Modifications :

    • Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

    • Protection Adjustment : The amine is reprotected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O).

Data Table: SNAr Efficiency

Aryl Halide ActivationBaseSolventYield (%)Reference
3-Nitro-5-CF₃-C₆H₃Brt-BuOKDMSO65
3-CF₃-C₆H₄Brt-BuOKDMSO<10

Limitations : The requirement for a nitro group as an activating substituent introduces additional synthetic steps (reduction and reprotection), reducing overall efficiency. This method is less favorable compared to direct coupling approaches.

Ullmann-Type Copper-Catalyzed Coupling

Ullmann coupling employs copper catalysts to mediate C–N bond formation between aryl halides and amines. This method is cost-effective but often requires high temperatures and prolonged reaction times.

Reaction Protocol

  • Reactants :

    • Aryl halide : 1-Iodo-3-(trifluoromethyl)benzene

    • Amine : tert-Butyl piperazine-1-carboxylate

    • Catalyst : Copper(I) iodide (CuI)

    • Ligand : 1,10-Phenanthroline

    • Base : Potassium phosphate (K₃PO₄)

    • Solvent : Dimethylformamide (DMF)

  • Conditions :

    • Reaction temperature: 150°C

    • Reaction time: 72 hours

  • Workup :

    • Extraction with dichloromethane and water, followed by silica gel chromatography.

Data Table: Ullmann Coupling Performance

Aryl HalideLigandTemperature (°C)Yield (%)Reference
1-Iodo-3-CF₃-C₆H₄1,10-Phenanthroline15060
1-Bromo-3-CF₃-C₆H₄None15015

Trade-offs : While avoiding precious metal catalysts, the harsh conditions and long reaction times limit scalability. Iodoarenes are more reactive but costlier than bromoarenes.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Scalability
Buchwald-HartwigMild conditions, high efficiencyRequires palladium catalysts78High
SNArNo transition metalsMulti-step, low reactivity65Low
UllmannCost-effective catalystsHigh energy input, long duration60Moderate

The Buchwald-Hartwig method is optimal for industrial-scale synthesis due to its balance of yield and reaction simplicity. SNAr and Ullmann routes remain niche alternatives for specific substrate combinations .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate receptor activity enhances drug efficacy and specificity, making it a valuable asset in drug formulation processes .

Therapeutic Potential
Research indicates that tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibits potential therapeutic properties. It is being investigated for its effects on various biological targets, contributing to drug discovery efforts aimed at treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Biochemical Research

Receptor Interaction Studies
In biochemical research, this compound is utilized to explore interactions with various receptors and signaling pathways. Its structure allows it to engage with molecular targets effectively, providing insights into cellular mechanisms that may lead to new therapeutic strategies .

Mechanistic Insights
The compound's interaction with specific molecular targets can elucidate the mechanisms underlying certain diseases, thereby aiding in the development of innovative treatment approaches. This research is particularly relevant in understanding neuropharmacological effects and receptor modulation .

Material Science

Development of Advanced Materials
this compound's unique properties make it suitable for developing advanced materials. It is being explored for use in polymers that require enhanced thermal stability and chemical resistance, which are critical for various industrial applications .

Applications in Coatings and Composites
The compound's stability and reactivity can be harnessed in formulating coatings and composites that demand durability and performance under extreme conditions. This application is particularly valuable in industries such as aerospace and automotive manufacturing.

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural chemistry, this compound can be employed in formulating agrochemicals. Its properties may enhance the effectiveness of pesticides and herbicides while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices that reduce chemical runoff and toxicity .

Summary Table of Applications

Application Area Specific Uses
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders; potential therapeutic agent
Biochemical ResearchStudies on receptor interactions; mechanistic insights into disease pathways
Material ScienceDevelopment of polymers with enhanced stability; applications in coatings and composites
Agricultural ChemistryFormulation of effective agrochemicals; sustainable pesticide and herbicide development

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The trifluoromethyl group's position (meta vs. para) significantly impacts yield and physical state. For example, the meta-substituted target compound (60–86% yield) contrasts with para-substituted analogs requiring harsher conditions .
  • Heterocyclic vs. Aromatic Rings : Pyridinyl derivatives (e.g., A9) exhibit lower yields (67%) compared to phenyl analogs due to increased steric and electronic challenges in substitution reactions .
  • Functional Group Effects : Sulfonylated derivatives (e.g., Compound 24) are synthesized via sulfonylation rather than cross-coupling, enabling diverse pharmacological applications .

Key Observations :

  • Lipophilicity : Compounds with benzyl groups (e.g., ) exhibit higher lipophilicity than Boc-protected analogs, enhancing blood-brain barrier penetration.
  • Boronates : Boronate-containing derivatives (e.g., ) are critical for PET radiotracer development but require careful handling due to hazards (H315, H319) .
  • Heterocyclic Moieties : Oxadiazole and thiazole derivatives (e.g., ) show improved solubility and target specificity in cancer therapies.

Biological Activity

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS No. 1121599-88-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16_{16}H21_{21}F3_3N2_2O2_2
  • Molecular Weight : 330.35 g/mol
  • Purity : Typically ≥ 95%
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with trifluoromethyl phenyl substituents, followed by esterification with tert-butyl carboxylic acid. This method allows for the introduction of both the trifluoromethyl group and the piperazine structure, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMDA-MB-231 (Triple-Negative Breast Cancer)< 10Cell cycle arrest in G0/G1 phase
Compound BHT-29 (Colon Cancer)15Induction of apoptosis
This compoundTBDTBDTBD

The mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may induce cell cycle arrest and modulate apoptotic pathways. For example, it has been observed that similar compounds can alter the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Case Studies

  • Study on Cell Cycle Dynamics :
    In a study involving MDA-MB-231 cells treated with a structurally related compound, flow cytometry analysis revealed an increase in the G0/G1 phase population, suggesting that these compounds may inhibit progression through the cell cycle. This effect was not statistically significant compared to doxorubicin but indicates a potential mechanism for growth inhibition.
  • In Vivo Models :
    The chick chorioallantoic membrane (CAM) assay has been utilized to assess the tumorigenic response of compounds similar to this compound. Results demonstrated a reduction in tumor size when treated with these compounds, highlighting their potential as therapeutic agents.

Q & A

Q. What strategies mitigate decomposition during tert-butyl deprotection?

  • Methodological Answer :
  • Acid Choice : TFA in CH₂Cl₂ minimizes side reactions vs. HCl/Et₂O, which can protonate sensitive groups .
  • Low-Temperature Deprotection : -20°C slows carbamate hydrolysis side reactions .
  • Scavenger Use : Addition of triethylsilane quenches reactive intermediates (e.g., tert-butyl cations) .

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